2-Anilino-1-(6-fluoronaphthalen-2-yl)ethan-1-one is a chemical compound that falls under the category of ketones, specifically an aromatic ketone. This compound features a naphthalene moiety substituted with a fluorine atom and an aniline group, making it relevant in various chemical applications, particularly in organic synthesis and medicinal chemistry. The molecular formula for this compound is C15H12FNO, and its molecular weight is approximately 241.26 g/mol.
The compound can be classified as follows:
Synthesis of 2-Anilino-1-(6-fluoronaphthalen-2-yl)ethan-1-one can be approached through several methods, commonly involving the following steps:
These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2NThe compound can participate in various chemical reactions, including:
For example, when treated with strong electrophiles, the naphthalene system can yield various substituted products depending on reaction conditions.
The mechanism of action primarily involves:
Further characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide additional insights into its physical properties.
2-Anilino-1-(6-fluoronaphthalen-2-yl)ethan-1-one has potential applications in:
This compound's diverse reactivity makes it valuable in synthetic organic chemistry and materials science research.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: